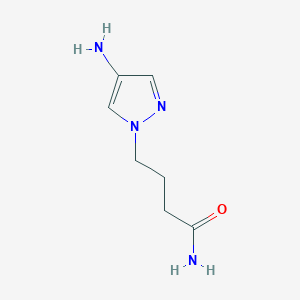

4-(4-amino-1H-pyrazol-1-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

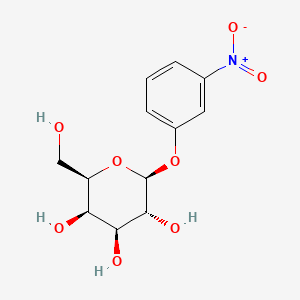

4-(4-amino-1H-pyrazol-1-yl)butanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound features a butanamide moiety linked to a pyrazole ring, which is substituted with an amino group. This structure suggests potential biological activity, as pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-(1-pyrazolyl)butanamides can be accomplished using intermediates such as 4-(3-nitro-1-pyrazolyl)butanenitrile and the corresponding carboxylic acid as central intermediates . The amides can then be prepared from primary amines, which represent partial structures of H2-receptor antagonists. This method indicates the versatility of pyrazole synthesis, allowing for the introduction of diverse functional groups to obtain compounds with desired biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their biological activity. For example, the crystal structure of a related compound, 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, was determined using X-ray diffraction, revealing its monoclinic space group and unit cell parameters . Such structural analyses are essential for understanding the interaction of these compounds with biological targets and for the design of more potent derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, followed by hydrolysis, leads to the formation of diamides . Additionally, the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines results in the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides . These reactions highlight the synthetic versatility of pyrazole derivatives and their potential for generating a wide array of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the solubility of these compounds in various solvents can be crucial for their application in biological systems. A study on the synthesis and characterization of a Schiff base pyrazole derivative and its MoO2 (II) complex reported that the complex is soluble in both inorganic solvents like DMF and DMSO and organic solvents like methanol, ethanol, and acetonitrile . Such properties are important for the delivery and bioavailability of these compounds in potential therapeutic applications.

Direcciones Futuras

While specific future directions for “4-(4-amino-1H-pyrazol-1-yl)butanamide” are not available, research into pyrazole derivatives is ongoing due to their diverse biological activities . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propiedades

IUPAC Name |

4-(4-aminopyrazol-1-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEANMJANRFKGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649340 |

Source

|

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-amino-1H-pyrazol-1-yl)butanamide | |

CAS RN |

1172325-06-2 |

Source

|

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

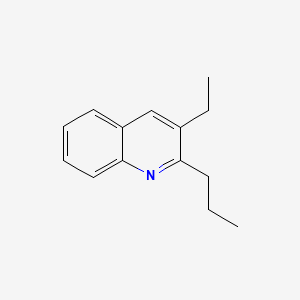

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)